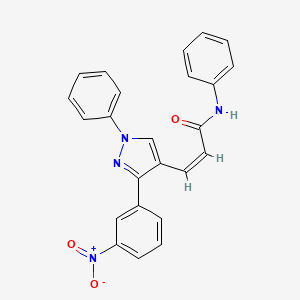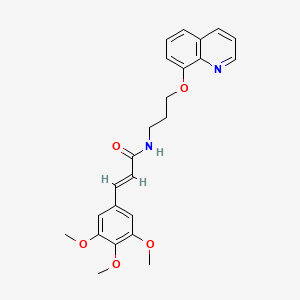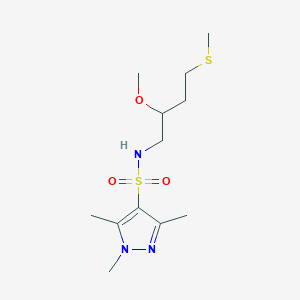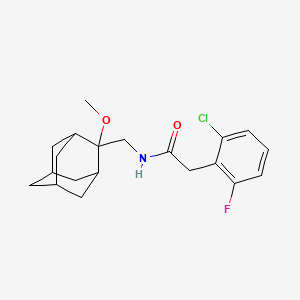
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide, also known as BTF, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. BTF has been found to target specific proteins involved in disease pathways, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Antibacterial and Antituberculosis Applications
Research has shown interest in new molecules for improving chemotherapy of tuberculosis (TB), highlighting the exploration of new drugs with potential antibacterial and antimicrobial activity. Studies on rifamycins, fluoroquinolones (like moxifloxacin), and compounds like clofazimine have been re-evaluated for their efficacy against TB, suggesting a broad interest in identifying novel compounds with potential to treat resistant strains of bacteria and TB. These efforts underscore the continuous search for more effective treatments in the face of emerging drug resistance (Grosset, Singer, & Bishai, 2012).
Enzymatic Degradation of Pollutants
The enzymatic approach to the remediation or degradation of organic pollutants, especially in wastewater, has attracted much interest. This involves the use of enzymes in conjunction with redox mediators to enhance the degradation efficiency of recalcitrant compounds. Such research indicates a growing interest in applying biochemical methods for environmental cleanup, where novel compounds could play a role as mediators or as part of the enzymatic reaction processes (Husain & Husain, 2007).
Antioxidant Activity Determination
Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. The review of tests like ORAC, HORAC, TRAP, and TOSC, as well as electron transfer-based tests such as CUPRAC and FRAP, highlights the scientific community's effort to accurately measure the antioxidant potential of compounds. This area of research is significant for understanding how novel compounds can mitigate oxidative stress, which is related to numerous chronic diseases (Munteanu & Apetrei, 2021).
Anti-inflammatory and Anticancer Properties of Plant Alkaloids
The immunomodulatory effects and mechanisms of plant alkaloids, such as tetrandrine from Stephania tetrandra, in autoimmune diseases highlight the potential of natural and synthetic compounds in modulating immune responses. This is particularly relevant for conditions like rheumatoid arthritis, suggesting that similar compounds could be explored for their immunosuppressive and potentially therapeutic effects in autoimmune and inflammatory diseases (Lai, 2002).
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c24-20-13-17(25)7-9-19(20)23(29)26-18-8-10-21-16(12-18)6-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZMXIRPDTVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
![6-butyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2961485.png)

![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)